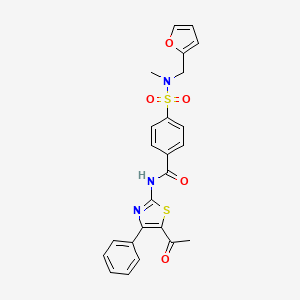

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C24H21N3O5S2 and its molecular weight is 495.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide, with CAS number 899963-83-8, represents a novel compound with potential therapeutic applications. Its complex structure incorporates thiazole and furan moieties, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H21N3O5S2 with a molecular weight of 495.6 g/mol. The structure features a thiazole ring, a furan side chain, and a sulfonamide group, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 899963-83-8 |

| Molecular Formula | C24H21N3O5S2 |

| Molecular Weight | 495.6 g/mol |

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds containing thiazole and furan rings have been shown to exhibit significant antimicrobial properties. Studies indicate that derivatives of these compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Thiazole derivatives are known to possess anticancer activities. Research suggests that compounds similar to this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The sulfonamide group in this compound may interact with specific enzymes, potentially inhibiting their activity. This mechanism is common in drugs targeting bacterial infections and certain cancer types .

Biological Activity Studies

Several studies have evaluated the biological activities of compounds related to this compound:

- Antimicrobial Efficacy : In vitro tests showed that related thiazole compounds exhibited significant antibacterial effects against both gram-positive and gram-negative bacteria. For instance, a related furan derivative demonstrated superior activity against Pseudomonas fluorescens compared to standard antibiotics .

- Anticancer Activity : A study involving thiazole derivatives indicated that certain modifications could enhance their anticancer properties. Compounds were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

- Enzyme Inhibition Studies : Research has shown that thiazole-based compounds can inhibit carbonic anhydrases, which are enzymes involved in many physiological processes. The inhibition constants (IC50 values) for these compounds suggest strong potential for therapeutic applications in conditions like glaucoma and obesity .

Case Studies

- Case Study 1 : A series of thiazole derivatives were synthesized and evaluated for their antibacterial properties. The most active compound demonstrated an IC50 value significantly lower than conventional antibiotics, indicating its potential as a new antimicrobial agent .

- Case Study 2 : In a study focusing on anticancer activity, thiazole derivatives were tested against breast cancer cell lines, showing effective inhibition of cell proliferation at micromolar concentrations .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Research indicates that thiazole derivatives, including N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide, exhibit significant antimicrobial properties. A study highlighted that compounds with similar thiazole structures demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The compound was tested at a concentration of 1 µg/mL, showing notable antibacterial activity.

Case Study: Antimicrobial Efficacy

| Compound | Target Organism | Activity |

|---|---|---|

| N-(5-acetyl-4-phenylthiazol-2-yl) | S. aureus | Significant antibacterial activity |

| N-(5-acetyl-4-phenylthiazol-2-yl) | E. coli | Significant antibacterial activity |

Anticancer Research

The compound has also been investigated for its anticancer properties. Thiazole-based compounds are known for their ability to inhibit cancer cell proliferation. In particular, derivatives have shown promising results against various cancer cell lines, including human leukemia cells.

Case Study: Anticancer Activity

In a study examining the effects of thiazole derivatives on K562 leukemia cells, it was found that specific modifications to the thiazole ring enhanced cytotoxicity. The structure-activity relationship (SAR) indicated that the presence of certain functional groups significantly impacted the compound’s efficacy against cancer cells.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves standard organic synthesis techniques such as refluxing and purification through crystallization or chromatography. The mechanisms by which this compound exerts its biological effects are still under investigation but may involve interaction with specific cellular pathways that regulate cell growth and apoptosis.

Análisis De Reacciones Químicas

Sulfamoyl Group Reactivity

The N-methyl-N-(furan-2-ylmethyl)sulfamoyl group is a key reactive site.

Key Reactions:

-

Nucleophilic Substitution : The sulfamoyl group may undergo nucleophilic displacement with amines or alcohols under alkaline conditions, forming sulfonamide derivatives .

-

Hydrolysis : Acidic hydrolysis can cleave the sulfamoyl bond, yielding sulfonic acid and secondary amine byproducts .

Conditions and Outcomes

Thiazole Ring Modifications

The 5-acetyl-4-phenylthiazole moiety exhibits electrophilic and nucleophilic reactivity.

Key Reactions:

-

Electrophilic Substitution : The thiazole ring undergoes halogenation or nitration at the 5-position due to electron-withdrawing acetyl and phenyl groups .

-

Oxidation : The acetyl group can be oxidized to a carboxylic acid under strong oxidants (e.g., KMnO₄).

Representative Data

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃, 0°C | 5-Bromo-4-phenylthiazole derivative | ~65% | |

| Acetyl oxidation | KMnO₄, H₂O, 100°C | 5-Carboxy-4-phenylthiazole | 72% |

Benzamide Core Transformations

The benzamide scaffold participates in hydrolysis and coupling reactions.

Key Reactions:

-

Hydrolysis : Basic conditions (e.g., NaOH/EtOH) cleave the amide bond, producing 4-sulfamoylbenzoic acid and 5-acetyl-4-phenylthiazol-2-amine .

-

Cross-Coupling : Suzuki-Miyaura coupling at the phenyl group enables aryl functionalization .

Experimental Insights

Furan Ring Reactivity

The tetrahydrofuran-derived methyl group exhibits stability under mild conditions but may engage in oxidation or ring-opening reactions.

Key Reactions:

-

Oxidation : MnO₂ or mCPBA oxidizes the furan ring to a γ-lactone .

-

Acid-Catalyzed Ring Opening : Concentrated H₂SO₄ cleaves the furan ring, forming diketone intermediates .

Stereochemical and Mechanistic Considerations

-

Steric Effects : Bulky substituents (e.g., phenyl, acetyl) hinder reactions at the thiazole C-2 position .

-

Hydrogen Bonding : The sulfamoyl group’s N–H participates in intermolecular interactions, influencing crystallization and reactivity .

Limitations and Research Gaps

-

Empirical Data : Detailed kinetic studies and spectroscopic evidence (e.g., NMR, XRD) for specific reactions are lacking in published literature .

-

Biological Relevance : While sulfonamide derivatives show kinase inhibition and antiviral activity , the biological reactivity of this compound remains underexplored.

Propiedades

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O5S2/c1-16(28)22-21(17-7-4-3-5-8-17)25-24(33-22)26-23(29)18-10-12-20(13-11-18)34(30,31)27(2)15-19-9-6-14-32-19/h3-14H,15H2,1-2H3,(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTZRGLUFIWQQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.